molecular formula C24H44N4O8 B6333642 DOTA di(tBu)ester CAS No. 913542-71-9

DOTA di(tBu)ester

Cat. No. B6333642
CAS RN: 913542-71-9
M. Wt: 516.6 g/mol
InChI Key: WRUJMBQKNNMUAY-UHFFFAOYSA-N
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Description

DOTA di(tBu)ester is a bifunctional chelating agent with two free carboxylic acid functions . It is often used in the development of new metal-based imaging and therapeutic agents due to its ability to form stable and inert complexes under physiological conditions .


Synthesis Analysis

The synthesis of DOTA di(tBu)ester can be achieved through solid-phase synthesis . This method involves the preparation of DOTA from a cyclen precursor on solid-phase support and its linkage to peptides . The resultant DOTA-coupled peptides can then be radiolabeled efficiently .


Molecular Structure Analysis

The chemical name for DOTA di(tBu)ester is 2,2’- (4,10-bis (2- (tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid . It has a molecular weight of 516.63 .


Chemical Reactions Analysis

The removal of the t-butyl ester groups from the DOTA occurs during the course of the TFA-mediated cleavage reaction . The progress of this reaction should be monitored as the cleavage of these esters is slow, owing to the proximity of the basic ring nitrogens .


Physical And Chemical Properties Analysis

DOTA di(tBu)ester is a white powder . It has good solubility in DMF and DCM . Its free carboxyl group can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups .

Scientific Research Applications

Molecular Imaging Agents

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): is a widely used macrocyclic ligand due to its ability to form stable and inert complexes under physiological conditions. Researchers have harnessed DOTA’s properties to create molecular imaging agents for various imaging modalities:

a. Positron Emission Tomography (PET) Imaging: b. Single Photon Emission Computed Tomography (SPECT) Imaging:

Synthetic Strategies

Mechanism of Action

Target of Action

DOTA di(tBu)ester is a bifunctional chelating agent . It is primarily used for labeling peptides and antibodies . The primary targets of DOTA di(tBu)ester are tumor-targeting peptides, which are used in the development of new metal-based imaging and therapeutic agents .

Mode of Action

The mode of action of DOTA di(tBu)ester involves forming stable and inert complexes under physiological conditions . It is attached to peptide amino groups through its free carboxyl group, which can be easily activated using uronium or phosphonium coupling reagents . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .

Biochemical Pathways

The biochemical pathways affected by DOTA di(tBu)ester are primarily related to the tumor-targeting peptides it binds to. These peptides are functionalized with the DOTA chelator prepared from cyclen precursor on solid-phase . The resultant DOTA-coupled peptides are then radiolabeled efficiently with 68 Ga .

Pharmacokinetics

The pharmacokinetics of DOTA di(tBu)ester involve its rapid metabolism in Balb/c mice with excretion mainly through the urinary system . The DOTA-coupled peptides show high metabolic stability in plasma . The pharmacokinetic profile of DOTA di(tBu)ester is favorable, exhibiting rapid pharmacokinetics .

Result of Action

The result of DOTA di(tBu)ester’s action is the efficient radiolabeling of tumor-targeting peptides . These radiopeptides exhibit high tumor uptake, with the peptide linked to DOTA through cyclen exhibiting higher tumor uptake than other radiolabeled peptides investigated . The PET images clearly visualize the tumor .

Action Environment

The action environment of DOTA di(tBu)ester is primarily physiological conditions, under which it forms stable and inert complexes . The efficiency and potency of DOTA prepared from cyclen on solid-phase support are comparable to DOTA-tris in both in vitro and in vivo evaluation .

Future Directions

The synthetic methodology of DOTA di(tBu)ester allows versatile, site-specific introduction of DOTA into peptides . This facilitates the development of DOTA-linked molecular imaging and therapy agents for clinical translation . The cost-effective synthesis of DOTA di(tBu)ester could enhance the process of preclinical research .

properties

IUPAC Name

2-[7-(carboxymethyl)-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUJMBQKNNMUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913542-71-9
Record name 1,7-Bis(1,1-dimethylethyl) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQS4G43QCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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